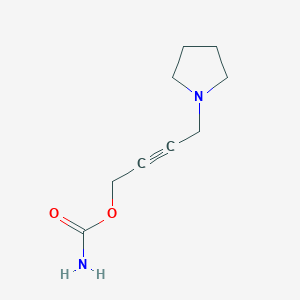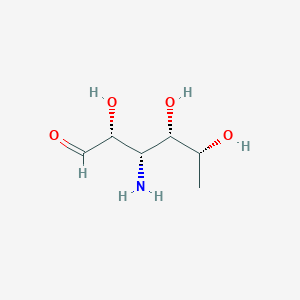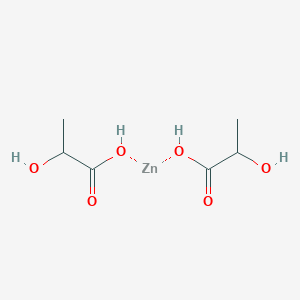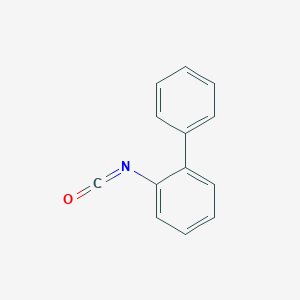
N-苄基马来酰胺酸
描述
N-Benzylmaleamic acid, also known as N-benzyl-2-aminoacrylic acid, is an organic compound with the formula C7H7NO2. It is a white solid that is soluble in polar organic solvents. N-Benzylmaleamic acid is a useful building block for organic synthesis, and has been used in a variety of scientific research applications.
科学研究应用
1. 化学合成和转化
N-苄基马来酰胺酸及其衍生物一直是有机化学领域的研究课题,特别是在化学合成和转化方面。Narita、Akiyama和Okawara(1971年)探讨了N-苄氧基和N-羟基马来酰胺酸的脱水反应,重点关注异马来酰亚胺的形成,强调了N-取代基在促进这些反应中的重要性(Narita, Akiyama, & Okawara, 1971)。此外,合成N-甲酰马来酰胺酸,这是一种与烟酸细菌代谢相关的化合物,展示了N-苄基马来酰胺酸在化学转化中的另一个作用(Behrman, 1957)。
2. 在有机合成和保护基化学中的作用
N-苄基团,包括N-苄基马来酰胺酸中的团基,在保护基化学中发挥着至关重要的作用,特别是在药物和天然产物的合成中。Zhou等人(2019年)讨论了有机合成中N-苄基去保护的重要性,展示了这种化合物在制备各种药物和生物活性分子中的实际应用(Zhou, Zhang, Xue, & Li, 2019)。
3. 在药物开发中的应用
在制药领域,N-苄基马来酰胺酸衍生物已被研究用于药物开发。Cai、Drewe和Kasibhatla(2006年)强调了N-苄基衍生物在凋亡诱导实验中的应用,这是癌症研究中的一个关键领域,强调了这些化合物在发现新的抗癌药物和理解分子靶点中的作用(Cai, Drewe, & Kasibhatla, 2006)。
4. 对食品科学和保鲜的贡献
在食品科学中,与N-苄基马来酰胺酸密切相关的苯甲酸衍生物被广泛用作防腐剂和调味剂。Del Olmo、Calzada和Nuñez(2017年)讨论了这些化合物在食品保鲜中的应用,它们的广泛存在以及对人类健康的影响(Del Olmo, Calzada, & Nuñez, 2017)。
5. 环境和生物应用
N-苄基马来酰胺酸衍生物在环境和生物应用中还包括它们在微生物代谢和对弱酸胁迫的耐受性中的作用。Mira和Teixeira(2013年)探讨了微生物对羧酸的耐受机制,突出了这些化合物在微生物途径中的重要性以及它们在食品安全和环境研究等各个领域中的应用(Mira & Teixeira, 2013)。
作用机制
Target of Action
N-Benzylmaleamic acid, also known as (Z)-4-(benzylamino)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C11H11NO3
Biochemical Pathways
It’s worth noting that the manipulation of biochemical pathways is a common strategy in drug design and metabolic engineering
属性
IUPAC Name |
4-(benzylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGQIYJCMMSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15329-69-8 | |
| Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Benzylmaleamic acid in the synthesis of tricyclic nitrogen heterocycles?
A1: N-Benzylmaleamic acid acts as a key building block in the synthesis of tricyclic nitrogen heterocycles via a sequential and tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. [] In this reaction sequence, N-Benzylmaleamic acid participates in the Ugi four-component condensation (4CC) reaction with pyrrole, an aldehyde, and an isocyanide. This reaction yields a linear triene intermediate where N-Benzylmaleamic acid forms part of the newly formed amide linkage. This triene then undergoes an intramolecular Diels-Alder cycloaddition, facilitated by the presence of the maleic acid moiety derived from N-Benzylmaleamic acid. This cycloaddition results in the formation of the desired tricyclic nitrogen heterocycle. []
Q2: How does the structure of N-Benzylmaleamic acid contribute to the stereoselectivity of the IMDA cycloaddition?
A2: While the provided research article [] doesn't directly investigate the influence of N-Benzylmaleamic acid's structure on the stereoselectivity of the IMDA cycloaddition, it does mention that the reactions proceed with excellent stereoselectivity. It can be inferred that the presence of the bulky benzyl group on the nitrogen atom of N-Benzylmaleamic acid might influence the orientation of the reacting molecules during the cycloaddition step, potentially favoring the formation of a specific diastereomer. Further research would be needed to confirm the exact role of the benzyl group in the stereochemical outcome of this reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)







![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)


